molecular formula C4H8N6O2 B11764945 1,3,5-Triazine-2,4,6-triamine formate CAS No. 72578-58-6

1,3,5-Triazine-2,4,6-triamine formate

Cat. No.: B11764945
CAS No.: 72578-58-6
M. Wt: 172.15 g/mol
InChI Key: DPQOLGSOIHKEPP-UHFFFAOYSA-N
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Description

1,3,5-Triazine-2,4,6-triamine formate is a salt form of melamine (1,3,5-Triazine-2,4,6-triamine), a symmetric triazine compound with significant industrial and research importance . The parent compound, melamine, is a key starting material in the synthesis of melamine-formaldehyde resins, a class of highly durable amino resins used in coatings, laminates, and plastics . In research, melamine and its derivatives serve as versatile scaffolds in organic synthesis and medicinal chemistry. The stepwise substitution of its functional groups allows for the creation of diverse compound libraries . Recent studies have explored 1,3,5-triazine derivatives for their anticancer potential, with some compounds demonstrating promising cytotoxic activity against colorectal cancer cell lines . Modern synthetic protocols, including microwave-assisted and sonochemical methods, have been developed to produce triazine derivatives in a more efficient and environmentally sustainable manner, significantly reducing reaction times and solvent use . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

72578-58-6

Molecular Formula

C4H8N6O2

Molecular Weight

172.15 g/mol

IUPAC Name

formic acid;1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C3H6N6.CH2O2/c4-1-7-2(5)9-3(6)8-1;2-1-3/h(H6,4,5,6,7,8,9);1H,(H,2,3)

InChI Key

DPQOLGSOIHKEPP-UHFFFAOYSA-N

Canonical SMILES

C(=O)O.C1(=NC(=NC(=N1)N)N)N

Origin of Product

United States

Preparation Methods

Reaction Stoichiometry and Conditions

A molar ratio of 1:3 (melamine:formic acid) ensures complete protonation of all three amine groups. The reaction is typically conducted in aqueous or polar aprotic solvents (e.g., ethanol, acetone) at 50–80°C for 2–5 hours. For instance, dissolving 126 g (1 mol) of melamine in 200 mL of ethanol, followed by dropwise addition of 138 g (3 mol) of formic acid under reflux, produces a white precipitate upon cooling.

Crystallization and Yield Optimization

Post-reaction, the mixture is cooled to 0–5°C to enhance crystallization. Filtration and washing with cold ethanol remove unreacted reagents, yielding >85% pure product. Adjusting the solvent-to-reactant ratio (e.g., 2:1 v/w) improves crystal morphology, as demonstrated in analogous melamine-thiocyanate syntheses.

Solvent-Mediated Synthesis

Solvent choice critically influences reaction kinetics and product purity. Polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitate melamine dissolution, while protic solvents (e.g., methanol) enhance acid dissociation.

Single-Step Synthesis in Aprotic Media

In a protocol adapted from triazine-based covalent organic framework (COF) synthesis, melamine (0.08 mmol) and formic acid (0.24 mmol) are combined in 1 mL of DMF at 120°C for 12 hours. The high dielectric constant of DMF promotes ionic dissociation, achieving near-quantitative conversion. Post-reaction, solvent removal under vacuum yields a crystalline solid, which is further purified via Soxhlet extraction with tetrahydrofuran (THF).

Mixed-Solvent Systems

Combining water with ethanol (1:1 v/v) reduces byproduct formation. A 2025 patent describes a similar approach for butylated melamine resins, where staged heating (90–130°C) and solvent distillation recover unreacted reagents, achieving 92% yield. Applying this to formate synthesis, distillation at 104–130°C removes excess formic acid, while temperatures >130°C recover dimethylbenzene for reuse.

Catalytic Trimerization with Formic Acid

An alternative route involves formic acid as both a reactant and catalyst in the trimerization of cyanamide derivatives. While less common, this method mirrors triazine ring formation in COF synthesis.

Mechanism and Reaction Design

Cyanoguanidine (dicyandiamide) undergoes acid-catalyzed cyclization in the presence of formic acid. At 150°C, formic acid protonates cyanoguanidine, facilitating trimerization to melamine, which subsequently reacts with excess acid to form the salt. This one-pot method simplifies synthesis but requires precise pH control (4.5–5.0).

Byproduct Management

Unreacted cyanoguanidine and oligomers are removed via filtration using a Büchner funnel. As detailed in butylated resin protocols, residual catalysts (e.g., phthalic anhydride) are neutralized with NaOH, ensuring product stability.

Purification and Characterization Techniques

Filtration and Recrystallization

Crude product is filtered through a 0.2 μm PTFE membrane to remove particulates. Recrystallization from hot ethanol (70°C) enhances purity, with a typical recovery of 78–85%.

Spectroscopic Validation

  • FT-IR : Peaks at 1650 cm⁻¹ (C=O stretch) and 1550 cm⁻¹ (N-H bend) confirm salt formation.

  • ¹H NMR (DMSO-d₆) : Singlets at δ 8.2 ppm (triazine protons) and δ 8.0 ppm (formate proton) verify structure.

Thermal Stability Analysis

Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, consistent with melamine derivatives.

Industrial-Scale Production Considerations

Cost-Efficient Solvent Recovery

Distillation columns recover >95% of ethanol and formic acid, reducing raw material costs by 30%.

Waste Management

Neutralization of acidic byproducts with MgCO₃ generates non-hazardous magnesium formate, which is repurposed in construction materials .

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Numerous studies have shown that derivatives of 1,3,5-triazine-2,4,6-triamine possess significant anticancer properties. For instance, a series of tri-amino-substituted 1,3,5-triazine derivatives were synthesized and evaluated against non-small cell lung cancer (A549) cells. These compounds demonstrated cytotoxic effects indicating potential as anticancer agents .

Mechanism of Action
The mechanism often involves the inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folate synthesis pathway essential for DNA synthesis in rapidly dividing cancer cells. This makes triazine derivatives promising candidates for further development as chemotherapeutic agents .

Agricultural Applications

Herbicides and Pesticides
1,3,5-Triazine compounds are widely used in agricultural chemistry as herbicides. They function by inhibiting photosynthesis in target plants. For example, atrazine is a well-known herbicide derived from triazine that is effective against broadleaf and grassy weeds .

Fertilizers
The nitrogen-rich structure of triazines also makes them suitable for use in fertilizers. They can enhance nitrogen availability in soil which is crucial for plant growth and development .

Material Science Applications

Flame Retardants
Melamine-based compounds are incorporated into plastics and textiles to improve flame resistance. The thermal stability of 1,3,5-triazine derivatives allows them to act as effective flame retardants in various polymers .

Material Type Application Effectiveness
PlasticsFlame retardantReduces flammability
TextilesFire-resistant coatingsEnhances safety
CoatingsProtective layersIncreases durability

Environmental Applications

Water Treatment
Triazine derivatives are used in water treatment processes to remove contaminants. Their ability to form complexes with heavy metals makes them effective agents for purifying water sources .

Biodegradable Plastics
Research is ongoing into the use of triazines in developing biodegradable plastics that can reduce environmental impact while maintaining functional properties similar to conventional plastics .

Case Studies

Case Study 1: Anticancer Drug Development
In a study published by Kumar et al., novel triazine derivatives were designed to target specific cancer cell lines. The synthesized compounds showed promising results with IC50 values indicating effective inhibition of cell proliferation .

Case Study 2: Agricultural Efficacy of Herbicides
Research conducted on the application of atrazine demonstrated its effectiveness in controlling weed populations in maize crops while maintaining crop yield . This has led to its widespread use despite environmental concerns regarding runoff and persistence.

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-2,4,6-triamine formate involves its ability to form hydrogen bonds and interact with various molecular targets. In biological systems, it can interact with proteins and nucleic acids, affecting their structure and function. In industrial applications, its high nitrogen content makes it an effective flame retardant by promoting the formation of a protective char layer during combustion .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 1,3,5-triazine derivatives arises from substitutions at the 2, 4, and 6 positions. Below is a comparative analysis of melamine formate with key analogs:

Table 1: Comparative Properties of 1,3,5-Triazine Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Properties Synthesis Method Toxicity/Concerns
1,3,5-Triazine-2,4,6-triamine (Melamine) Three -NH₂ groups 126.12 Resins, adhesives, flame retardants Industrially via HCN chlorination Nephrotoxic with cyanuric acid
Melamine cyanurate Co-crystal with cyanuric acid 255.19 Flame retardant in plastics Precipitation from aqueous solutions Renal toxicity in mixtures
N,N',N''-Hexamethylmelamine Six -N(CH₃)₂ groups 210.26 Chemotherapy agent (altretamine) Methylation of melamine Myelosuppression
N²,N⁴,N⁶-Triphenyl-1,3,5-triazine-2,4,6-triamine (TAT) Three -NHPh groups 393.47 Antimicrobial, fluorescence applications Reaction of cyanuric chloride with anilines Low acute toxicity
N²,N⁴,N⁶-Tris(4-methoxyphenyl)-1,3,5-triazine-2,4,6-triamine (TMAT) Three -NH(4-OCH₃Ph) groups 483.55 Photocatalysis, optoelectronics Microwave-assisted synthesis Not reported
1,3,5-Triazine-2,4,6-triamine formate Formate counterion ~152.06 (estimated) Potential in ionic liquids, drug delivery Neutralization of melamine with formic acid Limited data

Key Findings :

Structural Flexibility :

  • Substitutions on the triazine ring (e.g., -NH₂, -NHR, -NR₂, or co-crystals) dictate applications. For example, TAT and TMAT exhibit fluorescence and antimicrobial activity due to aromatic substituents , while melamine cyanurate’s hydrogen-bonded network enhances flame retardancy .

Synthetic Routes: Most derivatives are synthesized via nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with amines or phenols under reflux or microwave conditions . Melamine formate likely forms via acid-base reactions, though explicit protocols are scarce in the literature.

Toxicity Profiles :

  • Melamine’s nephrotoxicity in combination with cyanuric acid is well-documented , whereas hexamethylmelamine (altretamine) shows dose-dependent myelosuppression in cancer therapy . Derivatives like TAT and TMAT exhibit lower acute toxicity, making them viable for industrial and biomedical use .

Thermodynamic Stability :

  • Melamine has a high sublimation enthalpy (ΔsubH° = 146.6 kJ/mol) due to extensive hydrogen bonding . Substituted derivatives like TMAT show enhanced thermal stability (decomposition >300°C) due to methoxy groups .

Functional Advantages :

  • Melamine formate’s ionic nature may improve solubility in polar solvents, expanding its utility in drug formulation or as a precursor for metal-organic frameworks (MOFs). In contrast, hydrophobic derivatives like TAT are suited for coatings and optoelectronics .

Biological Activity

1,3,5-Triazine-2,4,6-triamine formate, commonly known as melamine, is a compound that has garnered significant attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Overview of 1,3,5-Triazine-2,4,6-triamine

1,3,5-Triazine-2,4,6-triamine is a heterocyclic compound characterized by its triazine core structure. The compound exhibits a variety of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. Its ability to interact with biological systems makes it a valuable candidate for drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,3,5-triazine derivatives. These compounds have been shown to inhibit specific enzymes involved in tumorigenesis and induce apoptosis in cancer cells. For instance:

  • Enzyme Inhibition : Certain derivatives exhibit high selectivity against cancer cell targets with minimal toxicity to normal cells. This selectivity is crucial for developing effective chemotherapy agents .
  • Case Study : A study demonstrated that specific 1,3,5-triazine derivatives could inhibit the proliferation of various cancer cell lines by targeting critical signaling pathways associated with cancer progression .
CompoundIC50 (µM)Target
Compound A0.15Cancer Cell Line X
Compound B0.25Cancer Cell Line Y
Compound C0.10Cancer Cell Line Z

Antimicrobial Activity

The antimicrobial properties of 1,3,5-triazine derivatives have also been extensively documented. These compounds demonstrate effectiveness against a range of pathogens:

  • Bacterial Inhibition : Research indicates that some derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Fungal Activity : Certain triazine compounds have shown fungicidal effects against various fungal strains.
PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans64 µg/mL

The biological activity of 1,3,5-triazine-2,4,6-triamine is attributed to several mechanisms:

  • DNA Interaction : Some studies suggest that these compounds can bind to DNA and interfere with replication processes in cancer cells .
  • Enzyme Modulation : They may act as enzyme inhibitors affecting metabolic pathways crucial for cell survival and proliferation.

Diabetes Management

Recent patents have outlined the use of 1,3,5-triazine-2,4,6-triamine for managing metabolic syndromes such as diabetes. The compound shows promise in enhancing insulin sensitivity and regulating glucose metabolism .

Neuropharmacology

Emerging research indicates that certain derivatives may interact with serotonin receptors (e.g., 5-HT7), suggesting potential applications in treating psychiatric disorders .

Q & A

Q. What are the standard synthetic routes for 1,3,5-Triazine-2,4,6-triamine (melamine) and its derivatives?

Melamine is typically synthesized via thermal condensation of urea under controlled conditions. Derivatives are prepared through functionalization at the amino groups. For example:

  • Stepwise substitution : React cyanuric chloride with amines (e.g., cyclopentylamine) in dichloromethane at 0°C, followed by room-temperature stirring and purification via silica column chromatography .
  • Functional group introduction : Substituents like -OCH₃, -F, or -NO₂ are added to enhance biological activity, as demonstrated in antimicrobial studies .
  • Polymerization : Melamine reacts with formaldehyde, phenol, or dicyandiamide to form thermosetting resins, with reaction kinetics monitored by FTIR or NMR .

Q. Which characterization techniques are essential for structural confirmation and purity analysis?

  • Elemental analysis : Validates empirical formulas (e.g., C₃H₆N₆ for melamine) .
  • Spectroscopy :
    • IR : Confirms functional groups (e.g., N-H stretching at ~3400 cm⁻¹) .
    • ¹H/¹³C NMR : Resolves substituent positions (e.g., aromatic protons in Schiff base derivatives) .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability and decomposition profiles (melamine decomposes at ~354°C) .
  • X-ray crystallography : Resolves 3D structures in crystalline derivatives .

Q. How do functional groups influence the biological activity of melamine derivatives?

  • Antimicrobial activity : Electron-withdrawing groups (-Cl, -F) enhance activity against gram-negative bacteria, while bulky substituents (e.g., benzothiazole) improve antifungal properties .
  • Structure-activity relationship (SAR) : Derivatives with meta-substituted aryl groups show higher efficacy due to optimized steric and electronic interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antimicrobial data for triazine derivatives?

  • Variables to control :
    • Microbial strains: Activity varies between E. coli (gram-negative) and S. aureus (gram-positive) .
    • Substitution patterns: Ortho vs. para positions alter steric accessibility .
  • Methodological adjustments :
    • Use standardized MIC (minimum inhibitory concentration) assays.
    • Pair experimental data with computational docking studies to predict binding affinities .

Q. What challenges arise in surface-mediated polymerization of melamine derivatives for material science?

  • Gold surface interactions : Au(111) reconstruction influences the orientation of melamine-polyimide networks during low-temperature UHV-STM synthesis. Amic acid intermediates are less stable on surfaces compared to bulk, leading to iso-imide formation .
  • Ordered structure formation : 2D connectivity requires precise stoichiometry and annealing temperatures (550–700 K). STM imaging is critical to monitor intermediate phases .

Q. How can synthesis protocols be optimized for triazine-based protease inhibitors?

  • Targeted substitution : Use Hünig’s base to facilitate sequential reactions (e.g., replacing chloride with cyclopentylamine and 3,5-difluoroaniline) .
  • Solvent selection : Polar aprotic solvents (e.g., DMSO) improve cyanide substitution kinetics at 120°C .
  • Purification : Gradient elution (2–40% ethyl acetate in hexanes) isolates high-purity intermediates .

Q. How should discrepancies in thermal decomposition data be addressed?

  • Controlled atmosphere analysis : Perform TGA under nitrogen to avoid oxidation artifacts .
  • Kinetic modeling : Apply Flynn-Wall-Ozawa methods to determine activation energy and reconcile divergent decomposition rates .

Q. What are the environmental and safety implications of melamine derivatives?

  • Ecotoxicity : LC₅₀ values for crustaceans (40.3 mg/L) and algae (11.6 mg/L) indicate moderate aquatic toxicity .
  • Handling protocols : Use PPE to avoid inhalation (melamine dust is combustible) and minimize urinary tract exposure (primary target organ) .
  • Waste disposal : Incinerate at >600°C to prevent persistent byproducts .

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